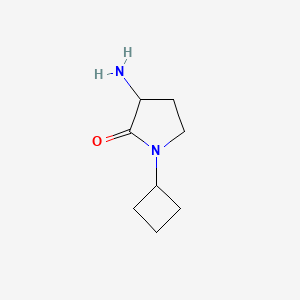
3-Amino-1-cyclobutylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-cyclobutylpyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are known for their diverse biological activities and functional properties. This compound features a unique structure with a cyclobutyl ring attached to the pyrrolidinone core, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-cyclobutylpyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of functionalized acyclic substrates. For instance, the amination and cyclization of acyclic precursors can lead to the formation of the pyrrolidinone ring . Another method includes the oxidation of pyrrolidine derivatives, which can be further functionalized to introduce the amino and cyclobutyl groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial to achieve the desired product on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-cyclobutylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a wide range of functionalized pyrrolidinone derivatives .
Scientific Research Applications
3-Amino-1-cyclobutylpyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-1-cyclobutylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Amino-1-cyclobutylpyrrolidin-2-one include other pyrrolidinone derivatives such as pyrrolidine-2-one and pyrrolidine-2,5-diones .
Uniqueness
What sets this compound apart is its unique cyclobutyl ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-amino-1-cyclobutylpyrrolidin-2-one |
InChI |
InChI=1S/C8H14N2O/c9-7-4-5-10(8(7)11)6-2-1-3-6/h6-7H,1-5,9H2 |
InChI Key |
NFXVNCVSBQVVEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2CCC(C2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


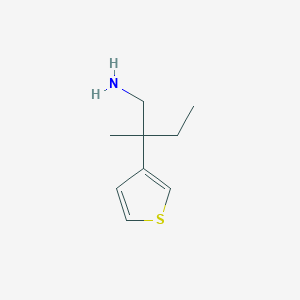
![2-[(3-Methylbutan-2-yl)amino]propan-1-ol](/img/structure/B13243479.png)
![2-[Chloro(phenyl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B13243491.png)
![4-{[(tert-butoxy)carbonyl]amino}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid](/img/structure/B13243496.png)


![1-[1-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride](/img/structure/B13243513.png)
![tert-Butyl N-{[4-(4-acetylbenzoyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13243525.png)
![3-[(2-Methoxyphenyl)sulfanyl]azetidine](/img/structure/B13243534.png)
![3-{2-Azaspiro[4.4]nonan-4-yl}phenol](/img/structure/B13243541.png)
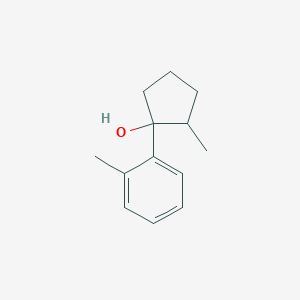
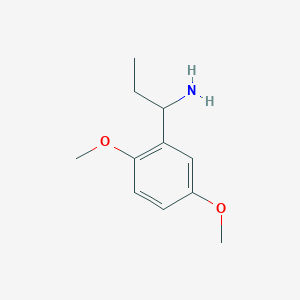
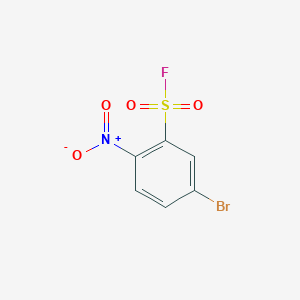
![tert-Butyl N-[4-(prop-2-enoyl)phenyl]carbamate](/img/structure/B13243573.png)
